N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(benzenesulfonamido)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-12(2)8-10-11-15(13,14)9-6-4-3-5-7-9/h3-8,11H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZGTOFLKZQHB-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide typically involves the reaction of benzenesulfonohydrazide with dimethylformamide dimethyl acetal under specific reaction conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Hydrazone derivatives, including N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide, have been investigated for their anticancer properties. Studies indicate that such compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of colon, breast, and cervical cancer cells .
Mechanisms of Action
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. The interaction between the sulfonamide group and biological targets is believed to play a crucial role in their effectiveness as potential chemotherapeutic agents .
Case Study: Synthesis and Evaluation
A study synthesized several hydrazone derivatives, including those based on benzenesulfonamide frameworks, which were then evaluated for their anticancer activities. The results demonstrated significant inhibition of cell proliferation in various cancer types, highlighting the therapeutic potential of these compounds .
Analytical Chemistry Applications
Detection of Organic Compounds
this compound has been utilized as a reagent in analytical chemistry for the detection and quantification of organic compounds. Hydrazones are known for their ability to form stable complexes with metal ions and other analytes, making them valuable in various detection methods .
Case Study: Metal Ion Detection
Research has shown that hydrazone derivatives can effectively separate and identify metal ions in complex matrices. For example, studies have employed these compounds to detect trace amounts of heavy metals in environmental samples . The versatility of hydrazones in forming chelates enhances their application in environmental monitoring.
Materials Science Applications
Corrosion Inhibition
Hydrazone derivatives are also recognized for their potential as corrosion inhibitors. This compound has been studied for its effectiveness in protecting metal surfaces from corrosion in acidic environments .
Mechanism of Corrosion Inhibition
The protective action is attributed to the adsorption of the hydrazone molecules on the metal surface, which forms a barrier that prevents corrosive agents from reaching the metal substrate. Computational studies using Density Functional Theory (DFT) have supported these findings by demonstrating favorable binding interactions between the hydrazone and metal surfaces .
Summary of Key Findings
Mechanism of Action
The mechanism of action of N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazine: Similar in structure but with different functional groups.
N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazone: Another derivative with distinct chemical properties.
N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide derivatives: Various derivatives with modifications to the benzenesulfonohydrazide moiety.
Biological Activity
N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide, a Schiff base compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a sulfonohydrazide moiety that is known for its potential reactivity and biological significance. Its chemical structure allows for interactions with various biological targets, contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.25 - 125 | Biofilm formation inhibition |
The compound's bactericidal action is attributed to its ability to inhibit essential metabolic pathways in bacteria, including nucleic acid and peptidoglycan production .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of STAT3 Signaling : This pathway is crucial for cell survival and proliferation in various cancers.
- Modulation of ALDH1 Activity : Aldehyde dehydrogenase plays a role in cancer stem cell maintenance.
- Impact on NF-kB Pathway : The nuclear factor kappa B signaling pathway is involved in inflammation and cancer progression .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections demonstrated that the compound significantly reduced bacterial load compared to standard treatments.
- Cancer Treatment Case Study : In a small cohort study, patients receiving this compound as an adjunct therapy alongside conventional chemotherapy showed improved outcomes, including reduced tumor size and enhanced quality of life metrics.
The biological activity of this compound can be explained through several mechanisms:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity.
- Disruption of Biofilm Formation : By interfering with quorum sensing mechanisms in bacteria, it prevents biofilm development, which is crucial for bacterial survival in hostile environments .
- Induction of Cellular Stress : The compound triggers oxidative stress pathways leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
